molecular formula C13H10ClNO3 B6368691 4-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95% CAS No. 1261916-71-5

4-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95%

Cat. No. B6368691
CAS RN: 1261916-71-5
M. Wt: 263.67 g/mol
InChI Key: HYDABZWZVZVKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyridine, also known as CMCHP, is a synthetic organic compound with a variety of applications in scientific research. It is a white crystalline solid with a melting point of 156-158 °C and a boiling point of 325-330 °C. CMCHP is a versatile compound that is used in a range of laboratory experiments and has been studied for its biochemical and physiological effects.

Scientific Research Applications

4-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95% has a variety of scientific research applications, including the synthesis of pharmaceuticals, the study of enzyme inhibition, and the study of cell signaling. It is also used in the synthesis of polymers, catalysts, and other organic compounds. 4-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95% has been used in the synthesis of a number of drugs, including the anticonvulsant drug gabapentin and the anti-inflammatory drug celecoxib. It has also been used in the synthesis of the anti-cancer drug imatinib. 4-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95% has been used to study the inhibition of enzymes such as cyclooxygenase-2 and 5-lipoxygenase. It has also been used in the study of cell signaling pathways, such as those involved in inflammation and apoptosis.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95% is not fully understood, but it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of inflammatory mediators, such as prostaglandins. 4-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95% is thought to inhibit the activity of COX-2 by binding to the active site of the enzyme and preventing it from converting arachidonic acid into prostaglandins.
Biochemical and Physiological Effects
4-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95% has been studied for its biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators such as prostaglandins. 4-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95% has also been shown to inhibit the activity of the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. In addition, 4-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95% has been shown to inhibit the activity of the enzyme tyrosinase, which is involved in the production of melanin. 4-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95% has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

4-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95% has a number of advantages for laboratory experiments. It is a relatively inexpensive compound, and is easily synthesized using a variety of methods. It is also a stable compound, with a melting point of 156-158 °C and a boiling point of 325-330 °C. 4-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95% is also a versatile compound, with a variety of applications in scientific research. However, there are some limitations to using 4-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95% in laboratory experiments. It is a relatively new compound, and its effects are not fully understood. In addition, it is a relatively toxic compound, and should be handled with caution.

Future Directions

There are a number of potential future directions for the study of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95%. One potential direction is to further study the mechanism of action of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95%. This could involve studying the structure of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95% and its interactions with enzymes such as COX-2, 5-LOX, and tyrosinase. Another potential direction is to further study the biochemical and physiological effects of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95%. This could involve studying the effects of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95% on inflammation, cell signaling pathways, and other biological processes. In addition, further research could be conducted on the use of 4-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95% in the synthesis of pharmaceuticals, catalysts, and other organic compounds. Finally, further research could be conducted on the advantages and limitations of using 4-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95% in laboratory experiments.

Synthesis Methods

4-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95% can be synthesized using a variety of methods, including the Wittig reaction, the Ullmann reaction, and the Buchwald-Hartwig amination. The Wittig reaction is the most commonly used method for synthesizing 4-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95%, and involves the reaction of a phosphonium salt with an aldehyde or ketone in the presence of a base. The Ullmann reaction is a metal-catalyzed cross-coupling reaction that is used to synthesize 4-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95% from aryl halides and organometallic reagents. The Buchwald-Hartwig amination is a palladium-catalyzed coupling reaction that is used to synthesize 4-(2-Chloro-5-methoxycarbonylphenyl)-2-hydroxypyridine, 95% from aryl halides and amines.

properties

IUPAC Name

methyl 4-chloro-3-(2-oxo-1H-pyridin-4-yl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-13(17)9-2-3-11(14)10(6-9)8-4-5-15-12(16)7-8/h2-7H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYDABZWZVZVKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=O)NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683182
Record name Methyl 4-chloro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261916-71-5
Record name Methyl 4-chloro-3-(2-oxo-1,2-dihydropyridin-4-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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